molecular formula C20H23ClFN3O4S B4981154 N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B4981154
M. Wt: 455.9 g/mol
InChI Key: FQNZKCXKSZNPEZ-UHFFFAOYSA-N
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Description

N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BCFMA, is a synthetic compound that has gained attention due to its potential use in scientific research. BCFMA is a small molecule that has shown promising results in various studies, including its ability to inhibit the growth of cancer cells. In

Mechanism of Action

The mechanism of action of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves the inhibition of the activity of a protein called Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including those involved in cell growth and survival. Inhibition of Hsp90 by N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide leads to the destabilization and degradation of client proteins, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of ion channel activity. N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its unique chemical structure and mechanism of action, which could lead to the development of new drugs and therapies. However, one limitation of using N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its low solubility in aqueous solutions, which could affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in scientific research. One direction is the development of new drugs and therapies based on the chemical structure and mechanism of action of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. Another direction is the exploration of the potential use of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in vivo, as well as its potential use in combination with other drugs and therapies.
Conclusion:
In conclusion, N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a synthetic compound that has shown promising results in various scientific research applications, including cancer research, neuroscience, and drug discovery. The synthesis method of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been optimized to improve the yield and purity of the compound. The mechanism of action of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves the inhibition of Hsp90, leading to the inhibition of cell growth and induction of apoptosis. N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has various biochemical and physiological effects, including anti-inflammatory effects. However, its low solubility in aqueous solutions is a limitation for its use in lab experiments. There are several future directions for the use of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in scientific research, including the development of new drugs and therapies and the exploration of its potential use in neurological disorders.

Synthesis Methods

The synthesis method of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with N-methylsulfonyl glycine, followed by the reaction of the resulting product with N-butyl-2-aminobenzamide. The final product is obtained after purification using column chromatography. The synthesis method of N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to modulate the activity of ion channels, which could lead to the development of new drugs for neurological disorders. N-butyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has also been used as a tool compound for drug discovery, as it has a unique chemical structure and mechanism of action.

properties

IUPAC Name

N-butyl-2-[[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O4S/c1-3-4-11-23-20(27)15-7-5-6-8-18(15)24-19(26)13-25(30(2,28)29)14-9-10-17(22)16(21)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNZKCXKSZNPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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